Cas no 27655-70-5 (Bicyclo[4.2.0]octan-7-one, (1R,6R)-rel-)
Bicyclo[4.2.0]octan-7-one, (1R,6R)-rel- Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[4.2.0]octan-7-one, (1R,6R)-rel-
- 8,8-dichlorobicyclo[4.2.0]octan-7-one
- (+/-)-(1S,6S)-bicyclo[4.2.0]octan-7-one
- (+/-)-cis-bicyclo[4.2.0]octan-7-one
- (RS,RS)-bicyclo[4.2.0]octan-7-one
- Bicyclo[4.2.0]octan-7-on
- Bicyclo[4.2.0]octan-7-one
- cis-Bicyclo[4.2.0]octan-7-one
-
- Inchi: 1S/C8H12O/c9-8-5-6-3-1-2-4-7(6)8/h6-7H,1-5H2/t6-,7-/m1/s1
- InChI Key: SUIWRIPFUAFDJP-RNFRBKRXSA-N
- SMILES: [C@]12([H])[C@]([H])(C(=O)C1)CCCC2
Computed Properties
- Exact Mass: 124.08900
- Monoisotopic Mass: 124.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 1.76560
Bicyclo[4.2.0]octan-7-one, (1R,6R)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-373566-0.05g |
rac-(1R,6R)-bicyclo[4.2.0]octan-7-one |
27655-70-5 | 95.0% | 0.05g |
$174.0 | 2025-03-18 | |
| Enamine | EN300-373566-0.1g |
rac-(1R,6R)-bicyclo[4.2.0]octan-7-one |
27655-70-5 | 95.0% | 0.1g |
$257.0 | 2025-03-18 | |
| Enamine | EN300-373566-0.25g |
rac-(1R,6R)-bicyclo[4.2.0]octan-7-one |
27655-70-5 | 95.0% | 0.25g |
$367.0 | 2025-03-18 | |
| Enamine | EN300-373566-0.5g |
rac-(1R,6R)-bicyclo[4.2.0]octan-7-one |
27655-70-5 | 95.0% | 0.5g |
$579.0 | 2025-03-18 | |
| Enamine | EN300-373566-1.0g |
rac-(1R,6R)-bicyclo[4.2.0]octan-7-one |
27655-70-5 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-373566-2.5g |
rac-(1R,6R)-bicyclo[4.2.0]octan-7-one |
27655-70-5 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
| Enamine | EN300-373566-5.0g |
rac-(1R,6R)-bicyclo[4.2.0]octan-7-one |
27655-70-5 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 | |
| Enamine | EN300-373566-10.0g |
rac-(1R,6R)-bicyclo[4.2.0]octan-7-one |
27655-70-5 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
| Aaron | AR01EC6N-50mg |
rac-(1R,6R)-bicyclo[4.2.0]octan-7-one, cis |
27655-70-5 | 95% | 50mg |
$265.00 | 2025-02-14 | |
| Aaron | AR01EC6N-100mg |
rac-(1R,6R)-bicyclo[4.2.0]octan-7-one, cis |
27655-70-5 | 95% | 100mg |
$379.00 | 2025-02-14 |
Bicyclo[4.2.0]octan-7-one, (1R,6R)-rel- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Bicyclo[4.2.0]octan-7-one, (1R,6R)-rel-
Comprehensive Overview of Bicyclo[4.2.0]octan-7-one, (1R,6R)-rel- (CAS No. 27655-70-5)
Bicyclo[4.2.0]octan-7-one, (1R,6R)-rel- (CAS No. 27655-70-5) is a bicyclic organic compound with significant applications in synthetic chemistry and pharmaceutical research. This compound belongs to the class of bicyclic ketones, characterized by its unique stereochemistry and molecular framework. Its structural complexity and chiral centers make it a valuable intermediate in the synthesis of bioactive molecules, fragrances, and specialty chemicals. Researchers and industries are increasingly interested in this compound due to its potential in asymmetric synthesis and catalysis.
The IUPAC name of this compound reflects its bicyclo[4.2.0]octane backbone and the presence of a ketone group at the 7-position. The (1R,6R)-rel- designation indicates its relative stereochemistry, which is crucial for its reactivity and interaction with other molecules. The CAS No. 27655-70-5 serves as a unique identifier, ensuring precise referencing in scientific literature and regulatory documents. This compound is often searched in conjunction with terms like "bicyclic ketone synthesis", "chiral building blocks", and "stereoselective reactions", highlighting its relevance in modern organic chemistry.
In recent years, the demand for enantiomerically pure compounds has surged, driven by advancements in pharmaceutical development and green chemistry. Bicyclo[4.2.0]octan-7-one, (1R,6R)-rel- aligns with these trends, as its chiral structure can be leveraged to produce optically active products. This has led to its exploration in drug discovery, where stereochemical control is paramount for efficacy and safety. Additionally, its potential use in flavor and fragrance industries underscores its versatility.
From a synthetic perspective, the compound's rigid bicyclic framework offers opportunities for ring-opening reactions and functional group transformations. Chemists are particularly interested in its stereospecific reactivity, which can be harnessed to construct complex molecular architectures. Searches related to "bicyclo[4.2.0]octan-7-one derivatives" and "applications in asymmetric catalysis" reflect the growing curiosity about its utility. Furthermore, its compatibility with sustainable synthesis methods, such as organocatalysis and biocatalysis, aligns with the global push toward eco-friendly chemical processes.
The compound's physical and chemical properties are also of interest to researchers. Its melting point, solubility, and stability under various conditions are critical for practical applications. For instance, its lipophilicity may influence its use in drug formulation, while its volatility could be a factor in aroma chemistry. These attributes are often explored in queries like "Bicyclo[4.2.0]octan-7-one properties" and "handling and storage guidelines".
In conclusion, Bicyclo[4.2.0]octan-7-one, (1R,6R)-rel- (CAS No. 27655-70-5) is a multifaceted compound with broad applications in organic synthesis, pharmaceuticals, and specialty chemicals. Its stereochemical features and reactivity profile make it a subject of ongoing research and industrial interest. As the scientific community continues to explore sustainable and efficient synthetic routes, this compound is poised to play a pivotal role in shaping the future of chiral chemistry and molecular design.
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